3-cyclopropyl-1-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-1-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the cyclopropyl group: This can be done through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or inflammatory diseases.
Agrochemicals: This compound can be explored for its potential as a pesticide or herbicide.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-methyl-1H-pyrazol-5-amine: Lacks the 2-methylpropyl group.
3-cyclopropyl-1H-pyrazol-5-amine: Lacks both the methyl and 2-methylpropyl groups.
1-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine: Lacks the cyclopropyl group.
Uniqueness
3-cyclopropyl-1-methyl-N-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to the presence of all three substituents (cyclopropyl, methyl, and 2-methylpropyl) on the pyrazole ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-8(2)7-12-11-6-10(9-4-5-9)13-14(11)3/h6,8-9,12H,4-5,7H2,1-3H3 |
InChI Key |
YDJOBIJODAOSER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=NN1C)C2CC2 |
Origin of Product |
United States |
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